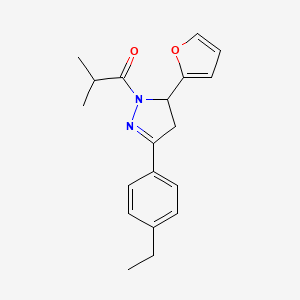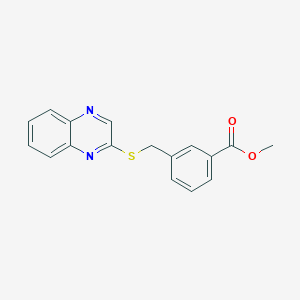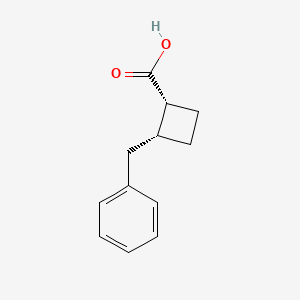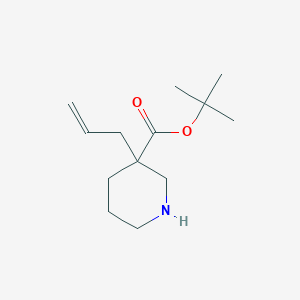
3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and a hydrazine . The benzoyl and nitrophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central pyrazole ring. The presence of the nitro group on the phenyl ring could cause it to be electron-withdrawing, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the pyrazole ring could undergo further reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .Scientific Research Applications
Synthesis and Characterization
The compound under discussion appears to fall within a class of complex organic molecules that are synthesized and characterized for various applications, including the study of their potential as antimicrobial agents, antimalarial evaluations, and for the exploration of their interactions within biological systems. For instance, derivatives of quinolinones, similar in complexity to the compound , have been synthesized and evaluated for their antimicrobial and antimalarial activities, indicating a broad interest in such compounds for pharmaceutical research (Sarveswari, Vijayakumar, Siva, & Priya, 2014). Additionally, these compounds are subject to various synthetic strategies to elucidate their chemical behavior and potential biological interactions, further emphasizing their significance in medicinal chemistry research.
Biological Activity and Potential Applications
The research into compounds with a similar structural complexity often focuses on their biological activities, such as their potential cytotoxic effects against certain cancer cell lines, antimicrobial efficacy against a range of pathogens, and their ability to interact with biological molecules in a way that could be therapeutically beneficial. For example, N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have been studied for their cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity, showcasing the potential of such compounds in cancer therapy and as antibacterial agents (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014).
Chemical Behavior and Reactivity
The chemical behavior and reactivity of such compounds are also of great interest, particularly in the context of their potential applications in organic synthesis and drug design. Studies on the Fischer indole synthesis and related rearrangements, for example, provide insights into the reactivity patterns of cyclic hydrazones, which are structurally or functionally related to the target compound. These studies contribute to a deeper understanding of the mechanisms underlying the formation of heterocyclic compounds and their potential utility in developing novel therapeutic agents (Benincori, Brenna, & Sannicolo, 1991).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-nitrophenylpyrazole derivative, which is synthesized via a condensation reaction between 3-nitroacetophenone and hydrazine hydrate. The second intermediate is a quinoline derivative, which is synthesized via a condensation reaction between 2-chloro-3-phenylquinoline and benzoylacetone. The two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "3-nitroacetophenone", "hydrazine hydrate", "2-chloro-3-phenylquinoline", "benzoylacetone", "tert-butyl chloride", "sodium hydride", "acetic acid", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-nitrophenylpyrazole intermediate", "a. Dissolve 3-nitroacetophenone (1.0 g, 6.5 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10 mmol).", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry under vacuum to obtain the 3-nitrophenylpyrazole intermediate (yield: 80%).", "Step 2: Synthesis of quinoline intermediate", "a. Dissolve 2-chloro-3-phenylquinoline (1.0 g, 4.5 mmol) and benzoylacetone (1.2 g, 7.5 mmol) in chloroform (20 mL).", "b. Add sodium hydride (0.5 g, 20 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "c. Add acetic acid (5 mL) to the reaction mixture and stir for an additional 30 minutes.", "d. Extract the organic layer with water and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the quinoline intermediate (yield: 70%).", "Step 3: Coupling of intermediates to form final product", "a. Dissolve the 3-nitrophenylpyrazole intermediate (0.5 g, 2.5 mmol) and quinoline intermediate (0.6 g, 2.5 mmol) in chloroform (20 mL).", "b. Add tert-butyl chloride (0.5 mL, 4.0 mmol) and sodium bicarbonate (0.5 g, 6.0 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Extract the organic layer with water and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using chloroform/methanol as the eluent to obtain the final product (yield: 60%)." ] } | |
CAS RN |
394231-80-2 |
Molecular Formula |
C35H29ClN4O4 |
Molecular Weight |
605.09 |
IUPAC Name |
3-[2-(4-tert-butylbenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C35H29ClN4O4/c1-35(2,3)24-14-12-22(13-15-24)34(42)39-30(23-10-7-11-26(18-23)40(43)44)20-29(38-39)32-31(21-8-5-4-6-9-21)27-19-25(36)16-17-28(27)37-33(32)41/h4-19,30H,20H2,1-3H3,(H,37,41) |
InChI Key |
VJSVCHNNBHXECR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)

![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)





